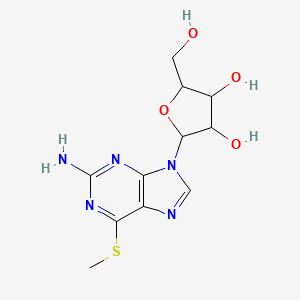

6-Methyl-thio-guanosine

Description

Context within Thiopurine Analogs and Modified Nucleosides Research

6-Methyl-thio-guanosine is closely related to the well-known thiopurine analog, 6-thioguanosine (B559654) (6-TG). nih.gov Thiopurines, including 6-mercaptopurine (B1684380) (6-MP) and azathioprine (B366305) (AZA), are a class of drugs used in the treatment of various diseases, such as cancer and inflammatory bowel disease. semanticscholar.orgnih.gov These compounds are prodrugs that undergo extensive metabolism to become active. tandfonline.com

The metabolic pathway of these drugs often involves the conversion to 6-thioguanine (B1684491) nucleotides (6-TGNs), which are the pharmacologically active metabolites. nih.gov 6-Thioguanine (6-TG) can be directly converted to 6-TGNs or can be methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methyl-thioguanine (6-MTG). nih.gov this compound is a metabolite of 6-TG. nih.gov

The methylation of 6-TG to 6-MTG is a critical step in the metabolism of thiopurines. nih.gov This process is catalyzed by TPMT, and variations in the activity of this enzyme can lead to different levels of 6-TGNs and methylated metabolites, which can affect both the efficacy and toxicity of the treatment. wikipedia.orgirjournal.org

As a modified nucleoside, this compound plays a significant role in various biochemical systems. ontosight.ai Modified nucleosides are naturally occurring or synthetic analogs of the canonical nucleosides that make up DNA and RNA. google.comnih.gov These modifications can influence the structure, function, and stability of nucleic acids. researchgate.net

The presence of a methylthio group at the 6-position of the guanine (B1146940) base gives this compound unique properties. ontosight.ai This modification can affect its recognition by enzymes and its incorporation into DNA and RNA, potentially leading to altered biological activity. ontosight.ainih.gov For instance, the incorporation of thiopurines into DNA can lead to mutagenic effects. nih.govacs.org

Research has shown that 6-thioguanine incorporated into DNA can be methylated to form S6-methylthioguanine (S6mG), which can trigger cellular mismatch repair pathways and induce cell death. nih.gov This highlights the importance of understanding the metabolic fate and biological consequences of modified nucleosides like this compound.

Scope and Academic Relevance of this compound Research

The study of this compound is of considerable academic relevance, with applications in medicinal chemistry, molecular biology, and pharmacology. Research in this area aims to elucidate the mechanisms of action of thiopurine drugs, develop new therapeutic strategies, and understand the fundamental roles of modified nucleosides in biological systems.

Key areas of research include:

Metabolism and Pharmacokinetics: Investigating the enzymatic pathways involved in the formation and degradation of this compound and other thiopurine metabolites. nih.govresearchgate.net

Mechanism of Action: Understanding how the incorporation of this compound and related compounds into nucleic acids leads to cytotoxic and mutagenic effects. nih.govnih.gov

Drug Development: Synthesizing and evaluating new thiopurine analogs and prodrugs with improved efficacy and reduced toxicity. nih.govacs.org

Biochemical Tools: Utilizing this compound and other modified nucleosides as probes to study DNA-protein interactions, nucleic acid structure, and enzyme mechanisms. researchgate.netnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15N5O4S | jenabioscience.com |

| Molecular Weight | 313.33 g/mol | jenabioscience.com |

| Appearance | White to off-white solid | jenabioscience.com |

Structure

3D Structure

Properties

CAS No. |

4914-73-2 |

|---|---|

Molecular Formula |

C11H15N5O4S |

Molecular Weight |

313.34 g/mol |

IUPAC Name |

2-(2-amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4S/c1-21-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) |

InChI Key |

SQLCLIXUUBBOOP-UHFFFAOYSA-N |

SMILES |

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Canonical SMILES |

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Other CAS No. |

4914-73-2 |

Origin of Product |

United States |

Molecular Interactions and Mechanistic Biochemistry of 6 Methyl Thio Guanosine

Interactions with Nucleic Acids

The introduction of 6-Methyl-thio-guanosine (S⁶mG), a metabolite of the thiopurine drug 6-thioguanine (B1684491) (SG), into the cellular environment leads to significant interactions with nucleic acids, profoundly impacting their structure and function. The metabolic activation of thiopurine prodrugs results in the formation of SG nucleotides, which can be incorporated into DNA and subsequently methylated to form S⁶mG . This modified nucleoside perturbs the normal processes of DNA replication and transcription, alters the stability of nucleic acid structures, and carries significant mutagenic potential.

The metabolic pathways of thiopurine drugs lead to the formation of 6-thioguanine nucleotides, which are then incorporated into both DNA and RNA. The incorporation of 6-thioguanine into DNA is a critical step for its cytotoxic effects . Once integrated into the DNA strand, the 6-thioguanine base can be methylated by S-adenosyl-l-methionine to yield S⁶-methylthioguanine .

In the context of RNA, derivatives of 6-thioguanosine (B559654) have been utilized in the synthesis of modified mRNA cap analogs. Specifically, anti-reverse cap analogs bearing 6-thioguanosine (⁶SG) have been designed for the preparation of capped RNAs through in vitro transcription . These analogs, such as m₂⁷,²′⁻ᴼGppp⁶SG and m₂⁷,²′⁻ᴼGppSp⁶SG, allow for the site-selective incorporation of ⁶SG as the first transcribed nucleotide . This incorporation of a photo-activable nucleoside like ⁶SG into the mRNA cap enables studies of RNA-protein and RNA-nucleic acid interactions through photo-crosslinking experiments .

The presence of this compound within the DNA template has significant consequences for both DNA replication and RNA transcription. During DNA replication, S⁶mG can miscode, leading to the misincorporation of thymine (B56734) (T) opposite the modified base, resulting in an S⁶mG:T mispair . While S⁶mG does not considerably block the progression of DNA replication, its miscoding properties are a major source of its biological effects .

In the realm of transcription, S⁶mG exhibits both inhibitory and mutagenic effects when located on the transcribed strand . Studies using single-subunit T7 RNA polymerase and multisubunit human RNA polymerase II, both in vitro and in human cells, have demonstrated these dual impacts . The inhibitory effect suggests that S⁶mG can hinder the progression of the RNA polymerase, while its mutagenic nature indicates it can cause errors in the transcribed RNA sequence. The efficiency and fidelity of transcription in the presence of S⁶mG are also influenced by the transcription-coupled nucleotide excision repair (TC-NER) pathway . In contrast, its precursor, 6-thioguanine, does not significantly affect the efficiency or fidelity of transcription .

The substitution of guanine (B1146940) with 6-thioguanine, and by extension its methylated form, alters the stability and structure of DNA duplexes. The presence of 6-thioguanine (S⁶G) in a G•C base pair leads to a moderate decrease in the thermal and thermodynamic stability of the DNA duplex . Specifically, the replacement of a guanine with S⁶G results in a less favorable Gibbs free energy of duplex formation by approximately 1 kcal/mol at 37°C . This destabilization is less pronounced than that caused by a G•T mismatch or an abasic site .

| Base Pair | Change in Gibbs Free Energy (ΔG°) at 37°C (kcal/mol) vs. G•C Control | Base Pair Lifetime (ms) |

|---|---|---|

| G•C (Control) | 0 | ~125 |

| S⁶G•C | ~ +1 | ~7 |

| G•T | ~ +3 | Below detection limit |

| S⁶G•T | ~ +3 | ~2 |

G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, playing roles in various cellular processes. The substitution of guanine with 6-thioguanine has a profound impact on the formation of these structures. Research has shown that the presence of 6-thioguanine blocks the formation of G-quadruplex DNA . This inhibitory effect on G-quadruplex formation suggests that some of the cytotoxic activities of thiopurines may stem from the disruption of these structures, particularly in telomeric DNA .

One of the most significant biochemical consequences of the presence of this compound in DNA is its high mutagenic potential. S⁶mG is highly mutagenic and primarily induces G→A transition mutations . Studies using shuttle vectors in E. coli have shown that the mutation frequency for S⁶mG can be as high as 94% .

The underlying mechanism for this high mutagenicity is the ability of S⁶mG to miscode during DNA replication, preferentially pairing with thymine. This leads to the formation of an S⁶mG:T mispair . This mispair can be recognized by the post-replicative mismatch repair (MMR) pathway. However, the repair process can be futile, and if the S⁶mG:T pair persists through another round of replication, it results in a permanent G•C to A•T transition. It has been noted that the removal of the methyl group from S⁶mG by O⁶-methylguanine DNA methyltransferase is significantly slower than from O⁶-methylguanine, contributing to the persistence of this mutagenic lesion .

| Thionucleoside | Mutation Frequency (in wild-type E. coli) | Primary Mutation Type |

|---|---|---|

| 6-Thioguanine (SG) | ~11% | G→A |

| S⁶-Methylthioguanine (S⁶mG) | 94% | G→A |

| Guanine-S⁶-sulfonic acid (SO₃HG) | 77% | G→A |

Interactions with Proteins and Enzymes

The presence of this compound and its precursor, 6-thioguanine, in nucleic acids leads to altered interactions with various proteins and enzymes involved in DNA and RNA metabolism. The S⁶mG:T mispair, formed during DNA replication, is a key substrate for the post-replicative mismatch repair (MMR) system . The recognition of this mispair by MMR proteins is thought to trigger futile cycles of repair, which is a major contributor to the cytotoxicity of thiopurine drugs .

Furthermore, the incorporation of 6-thioguanine into DNA affects the activity of DNA polymerases and ligases. DNA containing S⁶G serves as a poor template for DNA polymerases, slowing down the polymerization process . Similarly, the ability of DNA ligases to join DNA fragments is severely inhibited when S⁶G is present at the 3' terminus of an Okazaki fragment, suggesting an inhibitory effect on lagging strand DNA synthesis . The cleavage of S⁶G-containing DNA by certain restriction endonucleases is also impaired .

In the context of RNA, cap analogs containing 6-thioguanosine have been studied for their interaction with the translation initiation factor eIF4E. These modified caps (B75204) can be used in photo-crosslinking experiments to map the binding sites of cap-binding proteins .

Binding to Translation Initiation Factors (e.g., eIF4E) and Influence on mRNA Translation Efficiency

The eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in the initiation of cap-dependent translation by recognizing and binding to the 7-methylguanosine (B147621) (m7G) cap structure at the 5' end of eukaryotic mRNAs. This interaction is a critical rate-limiting step and facilitates the recruitment of the ribosomal machinery to the mRNA. While direct binding studies of this compound to eIF4E are not extensively detailed in the available research, the structural similarity of this compound to the native m7G cap suggests a potential for competitive inhibition.

The influence of modified guanosine (B1672433) analogues on mRNA translation efficiency has been investigated. For instance, the presence of O6-methylguanosine (m6G), a related compound, within an mRNA codon has been shown to have position-dependent effects on the speed and fidelity of the ribosome. Specifically, m6G at the first and third positions of a codon can decrease the accuracy of tRNA selection, leading to the incorporation of near-cognate aminoacyl-tRNAs. When m6G is at the second position of a codon, it can stall the ribosome, significantly slowing the rate of peptide-bond formation. These findings demonstrate that modifications to the guanosine base can profoundly impact the efficiency and accuracy of mRNA translation. Given that this compound is a modified guanosine nucleotide, it is plausible that its incorporation into mRNA could similarly affect translation efficiency, potentially by altering the interaction with translation factors or by affecting the decoding process at the ribosome.

Studies using cap analogs containing 6-thioguanosine have shown that these modified caps can bind to eIF4E. However, mRNAs capped with these analogs were translated with relatively low efficiency. This suggests that while binding to eIF4E may occur, the subsequent steps of translation initiation may be impaired.

Modulation of DNA Repair Systems (e.g., O6-Methylguanine-DNA Methyltransferase (MGMT), Mismatch Repair (MMR) System)

This compound and its parent compounds can be incorporated into DNA, leading to the formation of DNA adducts that are recognized and processed by cellular DNA repair systems. The two primary systems involved are the O6-Methylguanine-DNA Methyltransferase (MGMT) and the Mismatch Repair (MMR) system.

The MGMT protein is a crucial DNA repair enzyme that protects the genome from the mutagenic effects of alkylating agents. It functions by removing alkyl groups from the O6 position of guanine in DNA. The presence of a methyl group at the O6 position of guanine can lead to mispairing with thymine during DNA replication, resulting in G:C to A:T transition mutations. While the primary substrate for MGMT is O6-methylguanine, the structural similarity of this compound suggests a potential interaction. However, studies have shown that the removal of the methyl group from S6-methylthioguanine by MGMT is significantly slower than from O6-methylguanine, indicating that it is a poor substrate for this enzyme.

The MMR system is responsible for recognizing and repairing base-base mismatches and small insertions or deletions that can arise during DNA replication and recombination. The cytotoxicity of thiopurines like 6-thioguanine is largely mediated by the MMR system. Following incorporation into DNA, 6-thioguanine can be methylated to form S6-methylthioguanine. During the subsequent round of DNA replication, this modified base can mispair with thymine, creating a S6mG:T mismatch. This mismatch is recognized by the MMR machinery, which attempts to repair the newly synthesized strand containing the thymine. This futile cycle of repair, where the template strand contains the modified base, can lead to the formation of DNA strand breaks and ultimately trigger cell cycle arrest and apoptosis.

Inhibition of Specific Enzymatic Activities (e.g., Ribonuclease P, tRNA-Guanine Ribosyltransferase)

While the direct inhibitory effects of this compound on Ribonuclease P and tRNA-Guanine Ribosyltransferase are not well-documented in the available literature, the general functions of these enzymes and the nature of their inhibitors provide a context for potential interactions.

Ribonuclease P (RNase P) is an essential ribozyme responsible for the 5'-end maturation of precursor tRNAs (pre-tRNAs). In bacteria, it is composed of a catalytic RNA subunit and a small protein cofactor. The inhibition of bacterial RNase P has been a target for the development of novel antimicrobial agents. Known inhibitors include aminoglycoside derivatives, which are thought to interfere with the function of the enzyme by displacing essential magnesium ions. Given that this compound is a modified nucleotide, its potential to interact with the RNA component of RNase P or to interfere with substrate binding cannot be ruled out, though specific studies are lacking.

tRNA-Guanine Ribosyltransferase , also known as tRNA-guanine transglycosylase (TGT), is an enzyme that catalyzes the exchange of guanine with queuine (B138834) precursor bases in the anticodon of specific tRNAs. This modification is important for the proper function of tRNA in translation. The structure of TGT has been characterized, providing a basis for the design of inhibitors. As a guanosine analog, this compound could potentially act as a competitive inhibitor of TGT by binding to the active site intended for guanine. However, experimental evidence to support this hypothesis is not currently available.

Influence on GTPase Rac1 Activity by Thiopurine Nucleotides

Thiopurine nucleotides, including the active metabolites of 6-thioguanine, have been shown to significantly influence the activity of the small GTPase Rac1. Rac1 is a member of the Rho family of GTPases and plays a crucial role in various cellular processes, including cytoskeletal organization, cell proliferation, and apoptosis.

The active metabolite, 6-thioguanosine-5'-O-triphosphate (6-thio-GTP), can bind to several GTPases, including Rac, Ras, Cdc42, and RhoA. However, it selectively inhibits the activation of Rac1 and Rac2 in primary human CD4+ T cells. This inhibition is a key mechanism behind the immunosuppressive effects of thiopurine drugs.

The binding of 6-thio-GTP to Rac1 prevents its activation by guanine nucleotide exchange factors (GEFs). This leads to an accumulation of Rac1 in its inactive, GDP-bound state. The inhibition of Rac1 activation disrupts downstream signaling pathways that are essential for T-cell activation and survival, ultimately leading to apoptosis of activated T cells. This selective targeting of Rac1 in T cells helps to explain the therapeutic effects of thiopurines in autoimmune diseases.

| Target GTPase | Effect of 6-thio-GTP | Cellular Consequence |

| Rac1 | Selective inhibition of activation | T-cell apoptosis, immunosuppression |

| Rac2 | Selective inhibition of activation | T-cell apoptosis, immunosuppression |

| Cdc42 | Minimal inhibition | - |

| RhoA | Binds, but does not selectively inhibit | - |

| Ras | Binds, but does not selectively inhibit | - |

Effects on General Enzyme Catalysis with Thiol-Modified Nucleotides

Thiol-modified nucleotides, such as this compound, possess a sulfur atom in place of an oxygen atom, which can alter their chemical properties and interactions with enzymes. The presence of the thiol group can affect factors such as hydrogen bonding capabilities, metal ion coordination, and susceptibility to oxidation, all of which can influence enzyme catalysis.

In general, the substitution of an oxygen with a sulfur atom can lead to several effects on enzyme-catalyzed reactions:

Altered Binding Affinity: The difference in size and electronegativity between sulfur and oxygen can alter the binding affinity of the nucleotide for the enzyme's active site.

Modified Reaction Kinetics: The electronic properties of the thiol group can influence the rate of the enzymatic reaction.

Changes in Substrate Specificity: An enzyme that normally acts on a standard nucleotide may have a different specificity for a thiol-modified analog.

While specific studies on the broad effects of this compound on a wide range of enzymes are limited, the incorporation of the related compound 6-thioguanosine into RNA and DNA provides an example of how a thiol-modified nucleotide can serve as a substrate for polymerases, albeit with potential consequences for the fidelity and efficiency of the process.

Cellular and Subcellular Effects (Excluding Clinical Outcomes)

Inhibition of Ribosomal RNA Maturation

Ribosomal RNA (rRNA) is the most abundant RNA species in the cell and is a fundamental component of ribosomes, the cellular machinery responsible for protein synthesis. The maturation of rRNA is a complex process that involves the transcription of a large precursor molecule, followed by a series of cleavage and modification events to produce the mature rRNA molecules.

Post-transcriptional modifications of rRNA, including methylation, are crucial for the proper folding, assembly, and function of the ribosome. These modifications can influence the local structure of the rRNA and affect its interactions with ribosomal proteins and other components of the translation machinery.

While there is no direct evidence from the provided search results to suggest that this compound specifically inhibits ribosomal RNA maturation, its nature as a modified guanosine analog raises the possibility of such an effect. The incorporation of modified nucleotides into the pre-rRNA transcript could potentially interfere with the recognition sites for the enzymes responsible for processing and modification. For instance, if this compound were to be incorporated in place of guanosine at a site that is normally methylated, it could block this essential modification. Disruption of the intricate rRNA maturation pathway can lead to defects in ribosome biogenesis and function, ultimately impacting protein synthesis.

Interference with Purine (B94841) Biosynthesis Pathways

The metabolic activation of thiopurines like 6-mercaptopurine (B1684380) (6-MP) leads to the formation of various metabolites, including 6-thioinosine monophosphate (6-TIMP). This intermediate can be methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form methyl-thioinosine monophosphate (MeTIMP or 6-methylmercaptopurine (B131649) ribonucleotide) . MeTIMP is a potent non-competitive inhibitor of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway . By inhibiting this crucial step, MeTIMP effectively reduces the intracellular pool of purine nucleotides, thereby impeding both DNA and RNA synthesis .

Table 1: Key Metabolites and Enzymes in Thiopurine-Mediated Inhibition of Purine Synthesis

| Metabolite/Enzyme | Role | Mechanism of Action | Reference |

|---|---|---|---|

| Methyl-thioinosine monophosphate (MeTIMP) | Inhibitor | Potent non-competitive inhibitor of PRPP amidotransferase, the rate-limiting enzyme in de novo purine synthesis. | |

| 6-(methylmercapto)purine ribonucleoside | Inhibitor | Potent inhibitor of de novo purine biosynthesis, leading to marked reduction in cellular purine pools. | |

| Thiopurine S-methyltransferase (TPMT) | Enzyme | Catalyzes the methylation of thiopurine intermediates like 6-TIMP to form MeTIMP. | |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Enzyme | Converts 6-thioguanine into its active nucleotide form, 6-thioguanosine monophosphate (6-TGMP). |

Impact on Cellular Growth and Apoptosis Mechanisms

The cytotoxic effects of thiopurines, leading to the inhibition of cellular growth and induction of apoptosis, are largely attributed to their incorporation into nucleic acids. Following administration, 6-thioguanine (6-TG) is converted to 6-thioguanosine triphosphate (TGTP) and deoxy-6-thioguanosine triphosphate (dGTPs), which then serve as substrates for RNA and DNA polymerases, respectively .

Once 6-thioguanine is incorporated into DNA, it can be methylated in situ by S-adenosyl-L-methionine to form S6-methylthioguanine (S6mG) . This methylated lesion is a critical step in initiating the cytotoxic process. During subsequent rounds of DNA replication, DNA polymerases frequently misincorporate thymine (T) opposite S6mG, creating an S6mG:T mismatch . This mismatch is recognized by the post-replicative mismatch repair (MMR) system . However, the MMR system is unable to resolve this unusual pairing, leading to a futile cycle of repair attempts that results in DNA strand breaks, cell-cycle arrest, and ultimately, the activation of the mitochondrial pathway of apoptosis .

Research has demonstrated that S6mG has potent inhibitory and mutagenic effects on transcription when situated on the transcribed strand of DNA, which may further contribute to its cytotoxicity. The disruption of transcription can be a therapeutic strategy, as tumor cells are often more sensitive to transcriptional inhibition than normal cells. Studies in various cancer cell lines have confirmed that 6-TG inhibits cell proliferation and promotes apoptosis. For instance, in breast cancer cells, 6-TG has been shown to induce apoptosis and cause G2/M cell cycle arrest . Interestingly, while 6-TG can inhibit proliferation in both normal and cancer cells, it tends to promote apoptosis specifically in cancer cells .

Table 2: Effects of 6-Thioguanine on Cellular Growth and Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer (ER+, PR+) | Inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest. | |

| C4-2, DU145 | Prostate Cancer | Inhibition of cell proliferation; promotion of apoptosis specifically in cancer cells, independent of PTEN status. | |

| THP-1, K-562 | Leukemia | High sensitivity to growth inhibition (EC50 values in the sub-micromolar to low-micromolar range). | |

| H.Ep. 2 | Squamous Cell Carcinoma | Cytotoxicity linked to incorporation into DNA rather than solely inhibition of purine biosynthesis. |

Effects on Microbial Metabolism (e.g., Bacterial Growth, Spore Germination)

This compound and its parent compound, 6-thioguanine, also exert significant effects on microbial metabolism, including the inhibition of bacterial growth. Research has identified 6-thioguanine as an antivirulence compound produced by several species of coagulase-negative staphylococci, suggesting it plays a role in microbial competition .

In Staphylococcus aureus, 6-thioguanine inhibits growth by targeting two key pathways: it disrupts de novo purine biosynthesis and downregulates the expression of genes involved in ribosome biogenesis . This dual action effectively halts bacterial proliferation and also abrogates the production of toxins, a key virulence factor . Some bacteria can develop resistance to 6-thioguanine through mutations in genes encoding for a membrane permease or for the enzyme hypoxanthine (B114508) phosphoribosyltransferase (Hpt), which is involved in purine salvage . Furthermore, 6-thioguanine has been found to be secreted by various Erwinia species and exhibits bacteriostatic effects against bacteria like E. coli and Salmonella typhimurium . The toxic effect on E. coli can be alleviated by the addition of adenine (B156593) or guanine, confirming its role as a purine antagonist .

The impact of purine analogues extends to other microbial processes, such as spore germination. While specific data on this compound is limited, studies on related compounds show that purine metabolism is crucial for this process. In Bacillus cereus, various purine riboside analogs are capable of inducing spore germination to different extents . Conversely, in the fungus Phytophthora infestans, certain purine analogues can almost completely arrest indirect germination, highlighting the essential role of purine intermediates in spore development and viability .

Table 3: Effects of 6-Thioguanine on Microbial Species

| Microbial Species | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Staphylococcus aureus | Growth inhibition, abrogation of toxin production. | Inhibition of de novo purine biosynthesis and ribosomal protein expression. | |

| E. coli, Salmonella typhimurium | Bacteriostatic (growth inhibition). | Interference with purine metabolism. | |

| Bacillus cereus | Germination induction (by purine riboside analogs). | Interaction with germination pathways. | |

| Phytophthora infestans | Arrest of indirect germination (by purine analogs). | Interference with purine metabolism essential for spore development. |

Applications of 6 Methyl Thio Guanosine and Its Analogs As Biochemical Research Tools

Nucleic Acid Modification and Labeling Strategies

The ability to introduce modified nucleosides into DNA and RNA is fundamental to studying their complex roles within the cell. 6-thioguanosine (B559654) is particularly well-suited for these applications due to its acceptance by cellular machinery and its unique chemical reactivity.

6-thioguanosine can be chemically synthesized and incorporated into specific sites within DNA and RNA oligonucleotides. This site-specific placement allows researchers to probe the functional and structural consequences of modifying a single guanosine (B1672433) residue.

| Modification Context | Effect on Duplex Stability | Structural Impact | Reference |

|---|---|---|---|

| Internal G-C pair replaced with s6G-C | Generally destabilizing | Minimal perturbation of A-form helix | |

| G-G, G-U, G-A mismatches replaced with s6G | Destabilizing | Minimal perturbation | |

| 5' or 3' dangling end | Weakly stabilizing | Not applicable |

6-thioguanosine is readily taken up by cells and incorporated into newly transcribed RNA, making it an effective tool for metabolic labeling. This allows for the specific tracking and analysis of nascent RNA populations.

A prominent application of this is the TUC-seq DUAL (Thiouridine and Thioguanosine conversion sequencing) method, which enables highly accurate measurements of mRNA decay and lifetime. This technique involves sequential pulse-labeling of cells with two different nucleoside analogs: 4-thiouridine (B1664626) (4sU) and 6-thioguanosine (6sG). After the RNA is isolated, a specific chemical treatment converts the incorporated 6sG into a derivative that is read as adenosine (B11128) (A) during reverse transcription and sequencing, resulting in a G-to-A mutation signature. This is compatible with the established chemistry that converts 4sU into a cytosine (C) analog. By analyzing the presence of U-to-C and G-to-A mutations simultaneously, researchers can precisely distinguish between RNA molecules synthesized during different time windows, allowing for unprecedented precision in determining mRNA synthesis and decay rates.

Probing Biomolecular Interactions and Conformations

Understanding the intricate network of interactions between proteins and nucleic acids is crucial for deciphering cellular regulation. 6-thioguanosine's photosensitive nature makes it a premier tool for capturing these transient interactions.

6-thioguanosine is a photosensitive molecule that can be activated by UV light to form covalent bonds, or "crosslinks," with molecules in close proximity. A key advantage of 6sG is that it absorbs light at longer wavelengths (typically >300 nm) than natural nucleotides and amino acids. This allows for selective photoactivation of the 6sG analog without causing significant damage to the rest of the biological complex.

This property is the basis for photo-crosslinking techniques used to map the binding sites of RNA-binding proteins and to identify interactions between different nucleic acid strands. When a 6sG-containing RNA is irradiated with UV light in the presence of its binding partner, a "zero-length" covalent crosslink is formed between the sulfur atom of 6sG and a nearby amino acid or nucleotide. Subsequent analysis, such as primer extension or sequencing, reveals the precise location of the crosslink, thereby identifying the interaction site at single-nucleotide resolution. This method has been successfully used to study the dynamics of RNA-protein interactions in complexes like the HIV-1 Rev-RRE.

| Technique | Principle | Application | Key Advantage | Reference |

|---|---|---|---|---|

| 6sG-mediated Photo-Crosslinking | UV activation of 6sG induces covalent bond formation with adjacent molecules. | Mapping RNA-protein and RNA-RNA interaction sites. | Selective activation at >300 nm minimizes damage to native biomolecules. | |

| PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) | Metabolic labeling with 6sG or 4sU, followed by in vivo UV crosslinking, immunoprecipitation, and sequencing. | High-resolution, transcriptome-wide mapping of protein binding sites. | Identifies direct and transient interactions within living cells. |

While not a spectroscopic probe in the traditional sense of fluorescent tags that report on conformational changes through changes in emission, 6-thioguanosine's utility in structural studies is rooted in its unique spectroscopic properties. Its distinct UV absorbance spectrum, which is red-shifted compared to canonical bases, is the very property that allows for its selective excitation in photo-crosslinking experiments.

Studies using transient absorption spectroscopy have investigated the excited-state dynamics of 6-thioguanine (B1684491) and its derivatives. Upon UVA excitation, 6-thioguanine efficiently populates a reactive triplet state, which is key to its photosensitizing and crosslinking capabilities. While these studies provide fundamental insight into its photochemical mechanism, 6sG is primarily used to create covalent snapshots of molecular interactions rather than to dynamically monitor conformational changes in real-time via fluorescence or other spectroscopic signals.

The site-specific photo-crosslinking capabilities of 6-thioguanosine provide direct structural information about RNA/protein complexes. By incorporating 6sG at a specific position in an RNA molecule, researchers can precisely map which parts of a protein are in close contact at that location.

For example, in studies of the HIV-1 Rev protein binding to the Rev Response Element (RRE) RNA, 6sG was placed at specific sites in the RRE. Upon UV irradiation, both RNA-RNA and RNA-protein crosslinks were observed. Mapping these crosslinks provided direct evidence that the Rev protein is in close proximity to the major groove of the RRE RNA at specific guanosine positions. This approach provides high-resolution contact information that is complementary to lower-resolution methods and can capture dynamic or transient interactions often missed by static structural methods like X-ray crystallography.

Substrates and Reagents for Enzyme Activity Assays

A significant application of 6-Methyl-thio-guanosine analogs, particularly 7-methyl-6-thioguanosine (B160171) (MESG), is in the development of continuous spectrophotometric assays for the quantification of inorganic phosphate (B84403) (Pi). This method is pivotal for determining the activity of various enzymes that catalyze reactions involving the release of phosphate, such as purine (B94841) nucleoside phosphorylase (PNP) and protein phosphatases.

The assay is based on the enzymatic phosphorolysis of MESG, a chromogenic substrate, catalyzed by PNP. In the presence of inorganic phosphate, PNP cleaves the glycosidic bond of MESG, releasing 7-methyl-6-thioguanine and ribose-1-phosphate. This enzymatic conversion results in a detectable shift in the maximum absorbance of light. The substrate, MESG, has a maximal absorbance at 330 nm, while the product, 7-methyl-6-thioguanine, absorbs maximally at 360 nm. This change in absorbance at 360 nm is directly proportional to the amount of inorganic phosphate present in the sample, allowing for its sensitive quantification.

This principle is effectively utilized in coupled enzyme assays to continuously monitor the activity of enzymes like protein phosphatases. In such a setup, the protein phosphatase dephosphorylates a substrate, releasing inorganic phosphate. This released phosphate then becomes a substrate for PNP in the presence of MESG. The rate of increase in absorbance at 360 nm, therefore, reflects the rate of the protein phosphatase activity. This continuous assay provides a real-time measurement of enzyme kinetics and is a valuable tool for studying the function and inhibition of these enzymes.

| Enzyme Assay | Principle | Substrate(s) | Product(s) Monitored | Wavelength for Detection |

| Purine Nucleoside Phosphorylase (PNP) | Direct enzymatic conversion of a chromogenic substrate. | 7-methyl-6-thioguanosine (MESG), Inorganic Phosphate (Pi) | 7-methyl-6-thioguanine | 360 nm |

| Protein Phosphatase | Coupled enzyme assay where the product of the first reaction (Pi) is a substrate for the second. | Phosphorylated substrate, MESG | Inorganic Phosphate (Pi) leading to 7-methyl-6-thioguanine | 360 nm |

Detailed research findings have demonstrated the utility of this system. For instance, the kinetics of human purine nucleoside phosphorylase have been studied in complex with 7-methyl-6-thio-guanosine, providing insights into the enzyme's structure and catalytic mechanism. Such studies are crucial for the design of new PNP inhibitors with potential therapeutic applications.

Development of Novel Biosensors and Microarray Applications

The unique chemical properties of 6-thioguanosine and its derivatives have been explored in the development of novel biosensors, particularly electrochemical biosensors. These biosensors are primarily designed for the sensitive and selective detection of 6-thioguanine, which is an important anticancer and immunosuppressive drug. Monitoring its concentration in biological fluids is crucial for therapeutic drug management to ensure efficacy while minimizing toxicity.

The development of these biosensors often involves the modification of electrode surfaces with nanomaterials, such as gold nanoparticles or graphene, to enhance their sensitivity and conductivity. In some designs, single or double-stranded DNA is immobilized on the electrode surface. The interaction of 6-thioguanine with the immobilized DNA, either through intercalation or other binding mechanisms, leads to a measurable change in the electrochemical signal, such as a change in current or impedance.

For example, a DNA biosensor using a gold nanoparticle/glutathione matrix has been developed to characterize DNA hybridization and the interaction with 6-thioguanine. The accumulation of 6-thioguanine onto the modified electrode results in a decrease in the charge transfer resistance, which can be measured by electrochemical impedance spectroscopy. Such biosensors have shown high sensitivity and a wide linear range for the detection of 6-thioguanine.

| Biosensor Type | Principle of Detection | Target Analyte | Key Features |

| Electrochemical DNA Biosensor | Interaction of the analyte with immobilized DNA on an electrode surface, leading to a change in electrochemical signal. | 6-thioguanine | High sensitivity, wide linear detection range. |

| Fluorescent Nanoprobe | Quenching of fluorescence of nanoclusters upon interaction with the analyte. | 6-thioguanine | Simple operation, high selectivity. |

While the development of biosensors for the detection of 6-thioguanine is an active area of research, there is limited specific information available on the use of this compound or its analogs as a functional component in the fabrication of novel biosensors or microarrays for the detection of other analytes. The primary focus in the scientific literature remains on the detection of thiopurine drugs themselves. The application of thiolated nucleosides in microarray technology is generally centered on their ability to facilitate the attachment of oligonucleotides to surfaces, a broader application not specific to this compound.

Chemical Synthesis Methodologies for 6 Methyl Thio Guanosine and Its Derivatives

General Strategies for Thiol-Modified Nucleoside Synthesis

The introduction of a thiol group at the 6-position of guanosine (B1672433), creating 6-thioguanosine (B559654), is a foundational step for producing 6-Methyl-thio-guanosine. Two primary strategies dominate this field:

Thionation of Oxo-Nucleosides: This common approach involves the direct conversion of the 6-oxo group of a guanosine derivative into a 6-thio (thione) group. The reaction typically employs a thionating agent, with Lawesson's reagent being a prominent example. This method requires that other functional groups on the guanosine molecule, such as the sugar hydroxyls, are protected beforehand to prevent unwanted side reactions.

Nucleophilic Substitution of a Precursor: An alternative strategy involves synthesizing a guanosine analog with a good leaving group, typically a halogen, at the 6-position. The most common precursor is 6-chloroguanosine. This intermediate can then undergo a nucleophilic substitution reaction with a sulfur-containing nucleophile. For instance, treatment with hydrogen sulfide (B99878) or sodium hydrosulfide (B80085) can displace the chloride to introduce the thiol group. This route offers versatility, as different sulfur nucleophiles can be used to introduce various thio-analogs directly.

Modified oligonucleotides containing thiol groups are widely used in biotechnology to attach labels, such as biotin (B1667282) and fluorescent compounds, or to immobilize the DNA onto gold surfaces.

Phosphoramidite (B1245037) Approach for Oligonucleotide Synthesis Incorporating Thio-Modified Nucleosides

Once a thio-modified nucleoside like 6-thioguanosine is synthesized, it can be incorporated into DNA or RNA oligonucleotides using the highly efficient solid-phase phosphoramidite method. This automated approach allows for the precise, site-specific insertion of the modified base into a growing nucleic acid chain.

The key steps involved are:

Preparation of the Phosphoramidite Monomer: The synthesized thio-modified nucleoside must first be converted into a phosphoramidite building block. This involves protecting the exocyclic amino group (e.g., as an isobutyryl amide), the 5'-hydroxyl group (typically with a dimethoxytrityl, DMT, group), and any 2'-hydroxyl in ribonucleosides (e.g., with a tert-butyldimethylsilyl, TBDMS, ether). The final step is the phosphitylation of the 3'-hydroxyl group to install the reactive phosphoramidite moiety.

Solid-Phase Synthesis Cycle: The synthesis occurs on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps:

Detritylation: The acid-labile DMT group on the 5'-end of the growing oligonucleotide chain is removed.

Coupling: The prepared thio-nucleoside phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl of the chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. This step must be carefully controlled to avoid oxidation of the sensitive 6-thio group.

This automated cycle is repeated until the desired sequence is assembled. The final oligonucleotide is then cleaved from the solid support, and all protecting groups are removed to yield the purified, thio-modified oligonucleotide.

| Step | Description | Key Reagents |

| Monomer Prep | Protection of functional groups and phosphitylation of the 3'-OH. | DMT-Cl, TBDMS-Cl, Isobutyric anhydride, 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite |

| Detritylation | Removal of the 5'-DMT group from the support-bound chain. | Trichloroacetic acid (TCA) |

| Coupling | Addition of the phosphoramidite monomer to the growing chain. | Thio-nucleoside phosphoramidite, Tetrazole or ETT |

| Capping | Acetylation of unreacted 5'-hydroxyls. | Acetic anhydride, N-Methylimidazole |

| Oxidation | Conversion of the phosphite triester to a phosphate triester. | Iodine/water/pyridine |

Novel Synthetic Routes for Introducing Thiol and Methylthiol Functionalities into Nucleosides

Recent advancements have refined the methods for introducing thiol and methylthiol groups into guanosine, enhancing efficiency and yield.

Introduction of the Thiol Group:

A robust method starts with guanosine and involves protecting the hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers. The subsequent treatment with Lawesson's reagent effectively converts the 6-oxo group into the 6-thio group, providing the protected 6-thioguanosine derivative in high yield.

Introduction of the Methylthiol Group:

From a Thiol Precursor: The most direct route involves the S-methylation of 6-thioguanosine. After the thiol group is introduced, it can be selectively methylated using an electrophilic methyl source, such as methyl iodide, in the presence of a mild base.

From a Chloro Precursor: A more direct synthesis involves the nucleophilic displacement of a 6-chloro group. A protected 2-amino-6-chloropurine (B14584) riboside can be treated at high temperature with methyl mercaptan (methanethiol) to directly yield the 6-(methylthio)guanosine derivative. This method bypasses the need to first isolate the 6-thioguanosine intermediate.

| Transformation | Precursor | Key Reagents | Product | Reference |

| Guanosine → 6-Thioguanosine | Protected Guanosine | Lawesson's Reagent | Protected 6-Thioguanosine | |

| 6-Chloroguanosine → 6-Thioguanosine | 6-Chloroguanosine Derivative | Hydrogen Sulfide (H₂S) | 6-Thioguanosine Derivative | |

| 6-Chloroguanosine → this compound | 6-Chloroguanosine Derivative | Methyl Mercaptan (CH₃SH) | This compound Derivative | |

| 6-Thioguanosine → this compound | 6-Thioguanosine Derivative | Methyl Iodide (CH₃I) | This compound Derivative | N/A |

Protecting Group Chemistry in Methyl-thio-guanosine Synthesis

The successful synthesis of this compound and its phosphoramidite derivative is critically dependent on an effective protecting group strategy. Each functional group must be masked or unmasked at the appropriate stage of the synthesis to ensure specific reactions occur as intended.

Sugar Hydroxyl Groups (5'-OH and 2'-OH):

The 5'-hydroxyl is typically protected with an acid-labile dimethoxytrityl (DMT) group. This group is stable to the basic conditions used for acyl group removal but is easily cleaved by mild acid, a requirement for automated solid-phase synthesis.

The 2'-hydroxyl (in ribonucleosides) is commonly protected with a fluoride-labile silyl (B83357) ether, such as tert-butyldimethylsilyl (TBS) . This group is stable throughout the synthesis and is removed at the final deprotection step.

Exocyclic Amino Group (N²):

The amino group on the guanine (B1146940) base is nucleophilic and is protected to prevent side reactions during phosphitylation and oligonucleotide synthesis. Standard acyl protecting groups like isobutyryl or benzoyl are used. These are stable during synthesis and are removed by basic hydrolysis (e.g., with ammonia) post-synthesis.

Thiol Group (S⁶):

The 6-thiol group is susceptible to oxidation. While sometimes left unprotected during certain reactions, it can also be protected to enhance stability. A common strategy is to form a disulfide, for example, by treatment with 2,2'-dipyridyl disulfide . Another effective protecting group is the tert-butylsulfanyl (t-Bu-SS) group, which is stable under standard oligonucleotide synthesis conditions.

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Reference |

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., TCA) | |

| 2'-Hydroxyl | tert-butyldimethylsilyl | TBDMS / TBS | Fluoride source (e.g., TBAF) | |

| N²-Amino | Isobutyryl | iBu | Base (e.g., Ammonia) | |

| N²-Amino | Benzoyl | Bz | Base (e.g., Ammonia) | |

| S⁶-Thiol | Dipyridyl disulfide | - | Reducing agent (e.g., DTT) | |

| S⁶-Thiol | tert-butylsulfanyl | t-Bu-SS | Reducing agent (e.g., DTT) |

Analytical Techniques for Detection and Quantification of 6 Methyl Thio Guanosine Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Metabolite Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its ultra-high-performance counterpart (UPLC-MS/MS) have become the gold standard for the analysis of 6-MeSG and other thiopurine metabolites. These methods offer unparalleled sensitivity and specificity, allowing for the detection of trace amounts of these compounds in complex biological matrices.

A key application of LC-MS/MS is the quantification of 6-thio-2'-deoxyguanosine (B1664700) (S6dG) and S6-methylthio-2'-deoxyguanosine (S6mdG) in genomic DNA. One study detailed a sensitive LC-MS/MS method to measure these metabolites in human leukemia and colorectal carcinoma cell lines treated with 6-thioguanine (B1684491) (6-TG). Due to the low abundance of S6mdG, the analytical strategy involved offline HPLC fractionation of digested nucleoside mixtures prior to LC-ESI-MS/MS analysis in positive-ion mode, which provided better sensitivity. This approach allowed for the detection of S6mdG at levels less than 0.02% of the incorporated S6dG .

For the monitoring of thiopurine therapy, LC-MS/MS methods have been developed to quantify 6-thioguanine (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP) in red blood cells (RBCs). These methods are crucial for optimizing drug dosage and minimizing toxicity. A validated LC-MS/MS method demonstrated a lower limit of quantification (LLOQ) of 0.2 μmol/L for 6-TG and 4 μmol/L for 6-MMP in RBCs, with a total imprecision of less than 3.0% . Another study reported a linear range of 9.9–1979 ng/mL for 6-TGN and 10–2000 ng/mL for 6-MeMP in erythrocytes using an LC-MS/MS system . The stability of these metabolites is a critical factor, with studies showing that preprocessed RBC samples are stable for up to 6 months at -70℃ .

The table below summarizes the key parameters of selected LC-MS/MS methods for the analysis of 6-MeSG and related metabolites.

| Analyte(s) | Matrix | LLOQ | Linearity Range | Key Findings |

| S6dG, S6mdG | Genomic DNA | Not specified | Not specified | S6mdG levels were less than 0.02% of S6dG in treated cancer cells . |

| 6-TG, 6-MMP | Red Blood Cells | 6-TG: 0.2 µmol/L; 6-MMP: 4 µmol/L | 6-TG: 0.1–10 µmol/L; 6-MMP: 0.5–100 µmol/L | Metabolites in preprocessed RBCs are stable at -70℃ for up to 6 months . |

| 6-TGN, 6-MeMP | Erythrocytes | 6-TGN: 9.9 ng/mL; 6-MeMP: 10 ng/mL | 6-TGN: 9.9–1979 ng/mL; 6-MeMP: 10–2000 ng/mL | The method is valid for quantification in patients undergoing 6-MP treatment . |

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors provides a robust and cost-effective alternative to LC-MS/MS for the quantification of thiopurine metabolites. While generally less sensitive than mass spectrometry, HPLC methods are widely used in clinical settings for therapeutic drug monitoring.

A well-established HPLC method for the simultaneous determination of 6-thioguanine nucleotides (6-TGN) and methyl 6-mercaptopurine (B1684380) nucleotides (Me6-MPNs) in erythrocytes involves acid hydrolysis of the nucleotides to their respective bases, 6-thioguanine (6-TG) and a derivative of methylmercaptopurine (Me6-MP). The separation is typically achieved on a reversed-phase column, such as a Purospher RP18-e column, with detection at different wavelengths for each compound (e.g., 341 nm for 6-TGN and 304 nm for the Me6-MPN derivative) . This method has demonstrated good precision and accuracy for monitoring patients treated with azathioprine (B366305) .

For enhanced sensitivity, fluorescence detection can be employed. A flow-fluorimetric HPLC assay has been developed for the quantification of 6-methylthioguanine (B125323) in urine. This method involves the extraction of the metabolite from alkaline urine with ethyl acetate (B1210297), followed by separation on a reversed-phase HPLC system. The intrinsic fluorescence of 6-methylthioguanine allows for sensitive detection, with a limit below 500 ng/mL, which is adequate for therapeutic monitoring . Modifications to HPLC conditions, such as optimizing the mobile phase, have also been shown to improve the sensitivity of 6-TGN assays, making them suitable for samples with low analyte levels .

The following table outlines the characteristics of representative HPLC methods for the analysis of 6-MeSG and its precursors.

| Analyte(s) | Matrix | Detection Method | Wavelength(s) | Key Features |

| 6-TGN, Me6-MPNs | Erythrocytes | UV | 341 nm (6-TGN), 304 nm (Me6-MPN derivative) | Simultaneous determination after acid hydrolysis . |

| 6-methylthioguanine | Urine | Fluorescence | Not specified | Sensitive to below 500 ng/mL . |

| 6-TGN | Blood | Fluorescence | 290 nm excitation, 400 nm emission | Improved sensitivity for low-level quantification . |

Strategies for Sample Preparation and Metabolite Separation

Effective sample preparation is a critical step in the analytical workflow for 6-MeSG and its metabolites, as it serves to remove interfering substances, concentrate the analytes of interest, and ensure compatibility with the chosen analytical platform. The complexity of biological matrices such as blood, urine, and cellular DNA necessitates tailored sample preparation strategies.

For the analysis of thiopurine nucleotides in red blood cells (RBCs), a common initial step is the lysis of the cells to release the intracellular contents. This is often followed by deproteinization, typically using perchloric acid, to precipitate proteins that could interfere with the analysis . Dithiothreitol (DTT) is often added during this step to prevent the oxidation of the thiol groups on the thiopurine metabolites. Following deproteinization, the nucleotides are hydrolyzed to their corresponding bases by heating, which simplifies the subsequent chromatographic analysis . An automated cell washer can also be used for the separation and washing of RBCs from whole blood samples, significantly reducing manual labor and improving throughput .

When analyzing S6mdG in genomic DNA, a multi-step process is required. After isolating the DNA, it is enzymatically digested to its constituent nucleosides. Due to the extremely low abundance of S6mdG, an offline HPLC fractionation step is employed to enrich the fraction containing S6mdG before it is subjected to LC-MS/MS analysis .

For the analysis of 6-methylthioguanine in urine, a liquid-liquid extraction procedure using ethyl acetate under alkaline conditions has been shown to be effective for isolating the metabolite from the complex urine matrix . This is followed by evaporation of the organic solvent and reconstitution of the residue in the mobile phase for HPLC analysis.

| Analytical Goal | Matrix | Sample Preparation Strategy |

| Quantification of 6-TGN and Me6-MPNs | Red Blood Cells | Cell lysis, deproteinization with perchloric acid and DTT, acid hydrolysis . |

| High-throughput analysis of 6-TG and 6-MMP | Red Blood Cells | Automated cell washing for RBC separation and washing . |

| Detection of S6mdG | Genomic DNA | Enzymatic digestion to nucleosides, offline HPLC fractionation . |

| Measurement of 6-methylthioguanine | Urine | Liquid-liquid extraction with ethyl acetate under alkaline conditions . |

RNA Sequencing Approaches for Modified Nucleoside Detection and Quantification

Recent advancements in RNA sequencing technologies have enabled the transcriptome-wide detection and quantification of modified nucleosides, including 6-thioguanosine (B559654) (6sG), a precursor to 6-MeSG. These methods typically rely on the metabolic incorporation of the modified nucleoside into newly synthesized RNA, followed by a chemical treatment that induces a specific mutation signature at the site of the modification. This signature can then be read by high-throughput sequencing.

One such method is TUC-seq DUAL, which utilizes the metabolic labeling of RNA with 6sG. The isolated RNA is then treated with a combination of osmium tetroxide (OsO4), ammonium (B1175870) chloride (NH4Cl), and hydrazine. This chemical conversion changes 6sG into a 6-hydrazino-2-aminopurine derivative, which is read as an adenine (B156593) by reverse transcriptase during the sequencing library preparation. This results in a characteristic guanine-to-adenine (G-to-A) mutation in the sequencing data, allowing for the identification and quantification of 6sG-containing transcripts . This technique can be combined with the labeling of another modified nucleoside, 4-thiouridine (B1664626) (4sU), to simultaneously measure RNA synthesis and decay rates with high precision .

Similarly, a method known as TimeLapse-seq also employs 6sG as a metabolic label. In this approach, RNA-friendly oxidative-nucleophilic-aromatic substitution chemistry is used to recode 6sG, leading to specific G-to-A mutations in the sequencing reads. While the incorporation rate of 6sG is lower than that of 4sU, the resulting mutation rate is significantly above the background, enabling the analysis of the fraction of newly synthesized transcripts for each gene . These RNA sequencing-based approaches provide a powerful tool for studying RNA population dynamics and the impact of modified nucleosides on a global scale.

| Method | Principle | Chemical Treatment | Resulting Mutation | Application |

| TUC-seq DUAL | Metabolic labeling with 6sG and 4sU | OsO4, NH4Cl, hydrazine | 6sG is read as Adenine (G-to-A) | High-accuracy measurement of RNA decay . |

| TimeLapse-seq | Metabolic labeling with 6sG | Oxidative-nucleophilic-aromatic substitution | 6sG is recoded to cause G-to-A mutations | Monitoring transcriptome-wide RNA population dynamics . |

Future Research Directions in 6 Methyl Thio Guanosine Biology

Elucidation of Novel Enzymatic Pathways for 6-Methyl-thio-guanosine Formation and Degradation

The metabolic pathways governing the lifecycle of this compound are fundamental to understanding its biological significance. While it is known that the precursor, 6-thioguanine (B1684491) (6-TG), can be methylated to form S6-methylthioguanine (S6mG) by thiopurine S-methyltransferase (TPMT), the complete enzymatic machinery for the formation and degradation of the full nucleoside, this compound, requires further investigation.

Future research should focus on identifying and characterizing novel methylthiotransferases that may be involved in the direct synthesis of 6-MTG from a guanosine (B1672433) precursor. A class of enzymes known as radical S-adenosyl methionine (SAM) enzymes, which are known to catalyze the addition of methylthio groups to various substrates including tRNA, are prime candidates for such a role. Investigating the substrate specificity of these enzymes for free nucleosides or nucleotides could reveal a direct biosynthetic route for 6-MTG.

Equally important is the elucidation of the degradation pathways for this compound. While general nucleoside catabolism pathways are well-established, the specific enzymes that recognize and process 6-MTG are largely unknown. Research should aim to identify nucleosidases and phosphorylases that can cleave the glycosidic bond of 6-MTG, as well as enzymes that can demethylate or otherwise modify the S6-methylthioguanine base to facilitate its removal or recycling. Understanding these pathways is crucial, as the accumulation or deficiency of 6-MTG could have significant cellular consequences.

Table 1: Key Enzymes in Thiopurine Metabolism and Potential Areas of Investigation for this compound

| Enzyme Family | Known Role/Substrate | Future Research Direction for this compound |

| Thiopurine S-methyltransferase (TPMT) | Methylation of 6-thioguanine | Investigate the efficiency of TPMT in methylating 6-thioguanosine (B559654) directly. |

| Radical SAM Methylthiotransferases | Methylthiolation of tRNA and proteins | Screen for activity on guanosine or its derivatives to identify a direct synthesis pathway. |

| Nucleosidases/Phosphorylases | Cleavage of nucleosides | Identify specific enzymes that recognize and degrade this compound. |

| Demethylases | Removal of methyl groups | Explore the existence of enzymes that can demethylate S6-methylthioguanine. |

Advanced Biophysical Studies on this compound-Containing Nucleic Acids and Their Interactions

The incorporation of this compound into DNA and RNA can significantly alter their biophysical properties, thereby affecting their structure, stability, and interactions with other molecules. While studies on its precursor, 6-thioguanine, have shown a moderate decrease in the thermal and thermodynamic stability of DNA duplexes, the specific contributions of the methylthio group of 6-MTG require more detailed investigation.

Furthermore, techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the thermodynamic and kinetic parameters of interactions between 6-MTG-containing nucleic acids and proteins, such as DNA and RNA polymerases, repair enzymes, and transcription factors. Recent studies on the excited-state dynamics of 6-methylthioguanine (B125323) have revealed its unique photophysical properties, including dual fluorescence and the generation of reactive triplet states and thiyl radicals upon UVA excitation. These findings suggest that the presence of 6-MTG could have significant implications for the photostability of DNA and its susceptibility to photodamage.

Table 2: Biophysical Properties and Techniques for Studying this compound in Nucleic Acids

| Biophysical Property | Experimental Technique | Potential Impact of this compound |

| Thermal Stability | UV-melting studies | Altered melting temperature (Tm) of DNA/RNA duplexes. |

| Thermodynamic Stability | Isothermal Titration Calorimetry (ITC) | Changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of duplex formation. |

| Three-Dimensional Structure | NMR Spectroscopy, X-ray Crystallography | Perturbations in helical parameters, base pairing geometry, and overall conformation. |

| Interaction Kinetics and Affinity | Surface Plasmon Resonance (SPR) | Modified binding kinetics (kon, koff) and affinity (KD) for proteins and other ligands. |

| Photophysical Properties | Time-resolved Spectroscopy | Altered absorption/emission spectra, potential for photosensitization and photodamage. |

Exploration of New Applications as Molecular Probes and Chemical Tags in Biological Systems

The unique chemical and physical properties of this compound make it an attractive candidate for the development of novel molecular probes and chemical tags. The thioether linkage provides a site for specific chemical modifications, and the altered electronic properties of the purine (B94841) ring can be exploited for spectroscopic applications.

The inherent fluorescence of 6-methylthioguanine opens the possibility of using 6-MTG as an intrinsic fluorescent probe to study nucleic acid structure and dynamics without the need for bulky external fluorophores. Furthermore, the photoreactive nature of thionucleobases suggests that 6-MTG could be developed into a photo-crosslinking agent to map nucleic acid-protein interactions in living cells. Upon photoactivation, the 6-MTG moiety could form covalent bonds with nearby amino acid residues, allowing for the identification of interacting proteins.

In the realm of chemical tagging, 6-MTG could be incorporated into synthetic oligonucleotides or generated within cellular nucleic acids and then specifically targeted with chemical reporters. This could involve the development of bioorthogonal chemical reactions that selectively label the methylthio group, enabling the visualization and tracking of specific DNA or RNA molecules in real-time.

Understanding its Comprehensive Role in Gene Expression and Epigenetic Regulation

The presence of this compound in DNA can have profound effects on gene expression and epigenetic regulation. The precursor, 6-thioguanine, has been shown to perturb DNA methylation patterns and can lead to the reactivation of epigenetically silenced genes. S6-methylthioguanine, when present in DNA, can be misread by DNA polymerases, leading to mutations, and is recognized by the DNA mismatch repair (MMR) system, which can trigger cell cycle arrest and apoptosis.

Future research should aim to dissect the comprehensive role of 6-MTG in these processes. This includes investigating how the presence of 6-MTG in promoter regions and gene bodies affects transcription initiation and elongation. Studies have shown that S6-methylthioguanine can impede transcription by RNA polymerase II and induce transcriptional mutagenesis. The interplay between 6-MTG, DNA methyltransferases (DNMTs), and histone-modifying enzymes also warrants further investigation to understand its impact on chromatin structure and accessibility.

Table 3: Potential Effects of this compound on Gene Expression and Epigenetic Mechanisms

| Cellular Process | Potential Effect of this compound |

| DNA Replication | Induction of G→A transitions. |

| DNA Repair | Recognition by the Mismatch Repair (MMR) system, potentially leading to futile repair cycles. |

| Transcription | Inhibition of transcription elongation and induction of transcriptional errors. |

| DNA Methylation | Perturbation of cytosine methylation patterns, potentially through effects on DNMT1. |

| Chromatin Structure | Alteration of nucleosome positioning and accessibility due to modified DNA properties. |

Investigation of Methyl-thio-Modifications in Natural RNA (e.g., tRNA) and Their Biological Significance in Diverse Organisms

Methyl-thio modifications are known to occur in natural RNA molecules, particularly in transfer RNA (tRNA), where they play crucial roles in ensuring translational fidelity and efficiency. For instance, 2-methylthio-N6-isopentenyladenosine (ms2i6A) and 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) are found at position 37 of certain tRNAs, adjacent to the anticodon, where they help to stabilize codon-anticodon interactions.

Future research should focus on identifying whether this compound or similar methyl-thio-guanosine derivatives exist as natural modifications in tRNA or other RNA species across different organisms. The development of sensitive analytical techniques, such as mass spectrometry-based RNA sequencing, will be crucial for this endeavor.

If found to be a natural modification, the biological significance of 6-MTG in RNA will need to be explored. This would involve identifying the specific tRNA species that are modified, the enzymes responsible for the modification, and the functional consequences of its presence or absence. Given the importance of other methyl-thio modifications in translation, it is plausible that 6-MTG in tRNA could also play a role in modulating protein synthesis, potentially in response to specific cellular stresses or metabolic states. The study of methylthiotransferases like MiaB, MtaB, and CDK5RAP1, which are involved in tRNA methylthiolation, will provide valuable insights into the potential pathways and functions of guanosine-based methyl-thio modifications.

Table 4: Known Methyl-thio-Modifications in tRNA and Future Directions for this compound

| Modified Nucleoside | Location in tRNA | Known Function | Future Research on 6-MTG in RNA |

| 2-methylthio-N6-isopentenyladenosine (ms2i6A) | Position 37 | Promotes translational fidelity. | Search for the natural occurrence of 6-MTG or its isomers in tRNA. |

| 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) | Position 37 | Important for proinsulin synthesis. | Investigate the role of 6-MTG in modulating codon recognition and translation efficiency. |

| 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) | Position 37 | Novel derivative of t6A. | Identify the enzymatic machinery responsible for the potential synthesis and removal of 6-MTG in RNA. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-Methyl-thio-guanosine, and how can purity be validated in academic research?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic methylation of guanosine derivatives. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural confirmation. Quantitative analysis can utilize UV-Vis spectroscopy at 254 nm (guanine-specific absorbance). For protein-bound forms, the Bradford assay may complement quantification. Critical parameters include retention time consistency, mass-to-charge ratio (m/z) matching theoretical values, and absence of byproduct peaks.

Q. How can researchers detect and quantify this compound in complex biological matrices like cell lysates?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for specificity. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to reduce matrix interference. Calibration curves using isotopically labeled internal standards (e.g., ¹³C-guanosine) improve accuracy. Data analysis must account for ion suppression effects and validate linearity (R² > 0.99) across expected concentration ranges .

Q. What are the key considerations for designing in vitro assays to study this compound’s stability under physiological conditions?

- Methodological Answer : Design assays with buffered solutions (pH 7.4, 37°C) to mimic physiological conditions. Monitor degradation kinetics via time-course HPLC sampling. Include controls for enzymatic hydrolysis (e.g., ribonucleases) and oxidative stress (e.g., H₂O₂ exposure). Statistical analysis of half-life (t₁/₂) should employ nonlinear regression models, with uncertainty estimates via bootstrapping .

Advanced Research Questions

Q. How can researchers investigate the structural and functional interactions between this compound and G-protein-coupled receptors (GPCRs)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For functional studies, employ GTPγS binding assays to assess G-protein activation in receptor-transfected cell lines . Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, but require validation via mutagenesis (e.g., alanine scanning of GPCR domains) .

Q. What strategies are recommended for resolving contradictory data on this compound’s role in epigenetic regulation?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify bias in existing studies (e.g., cell type variability, dosage discrepancies) . Experimental replication under standardized conditions (e.g., identical cell lines, passage numbers) is critical. Meta-analysis of RNA-seq datasets can clarify consensus pathways (e.g., methylation-related genes). For contradictory in vivo results, consider interspecies differences in metabolic pathways .

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity thresholds in primary cell cultures?

- Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include viability assays (MTT, ATP luminescence) and apoptosis markers (Annexin V/PI flow cytometry). Normalize data to vehicle controls and apply Hill slope models for sigmoidal curve fitting. Address batch effects via randomized plate layouts and blinded analysis .

Q. What advanced statistical approaches are suitable for analyzing omics data linked to this compound exposure?

- Methodological Answer : For transcriptomics, apply false discovery rate (FDR) correction to mitigate Type I errors in differential expression analysis. Pathway enrichment (e.g., GSEA, DAVID) should prioritize KEGG or Reactome terms related to nucleotide metabolism. Multi-omics integration (e.g., WGCNA) requires covariance matrices to link methylation and proteomic profiles .

Guidelines for Methodological Rigor

- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope research questions . Prioritize peer-reviewed journals indexed in PubMed/Scopus, avoiding non-academic domains (.com) .

- Data Presentation : Raw data tables (e.g., HPLC peak areas) belong in appendices; processed data (e.g., normalized fold-changes) must align with the research question in the main text .

- Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and adherence to data security protocols (e.g., GDPR, HIPAA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.